4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide - 1797872-86-6

4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Catalog Number: EVT-3064883
CAS Number: 1797872-86-6
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It demonstrated powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. It also exhibited good plasma exposure and sufficient plasma-to-brain penetration in rats, allowing for evaluation of its pharmacological properties. Studies revealed that this compound exerted significant effects in various rodent models of schizophrenia without inducing any undesirable central nervous system side effects. []

Relevance: Both 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide and 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide share the 1H-pyrazol-4-yl moiety as a core structural element. They also both feature substituted aromatic rings directly connected to this core. []

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: This compound served as a starting point for the development of more potent GlyT1 inhibitors. []

Relevance: Although lacking the 1H-pyrazol-4-yl moiety, 2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide shares structural similarities with 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide. Both compounds contain a benzamide core with a piperidine ring linked via a methylene bridge. Additionally, both feature trifluoromethyl substitution on the benzamide ring. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: This compound is a potent and selective Akt inhibitor, designed with improved cutaneous safety compared to its predecessors. It boasts a 24-fold selectivity for Akt1 over Akt2, demonstrating low activity in inducing HaCaT keratinocyte apoptosis. Hu7691 exhibits promising kinase selectivity and excellent anticancer cell proliferation potency. Its superior safety profile, pharmacokinetic profile, and in vivo efficacy led to its Investigational New Drug (IND) application approval by the National Medical Products Administration (NMPA). [, ]

Relevance: While structurally distinct from 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide, Hu7691 shares the common feature of a benzamide core connected to a substituted pyrazole ring. Both compounds feature a halogen substituent on the benzamide ring and utilize cyclic structures linked to the pyrazole moiety, contributing to their activity profiles. [, ]

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with potent activity on platelets and vascular smooth muscle. It displays high-affinity binding to the 5-HT2A receptor (Ki = 4.9 nM) and exhibits functional inverse agonism by inhibiting inositol phosphate accumulation (IC50 = 5.2 nM). APD791 shows high selectivity for the 5-HT2A receptor, being over 2000-fold more selective compared to 5-HT2C and 5-HT2B receptors. Moreover, it demonstrated potent inhibition of 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation. Oral administration of APD791 in dogs resulted in both acute and subchronic inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood. [, ]

Relevance: Both APD791 and 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide share a core structure consisting of a benzamide linked to a substituted 1H-pyrazol-5-yl moiety. The variations in substituents and the presence of additional cyclic structures contribute to their distinct biological activities. [, ]

CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide]

Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) subtype 5. It potentiates mGluR5-mediated responses in cortical astrocytes with an EC50 value of 77 +/- 15 nM. [, , ]

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, demonstrating a Ki value of 156 +/- 29 nM in binding assays and an EC50 value of 9.6 +/- 1.9 nM in functional assays. []

Relevance: VU-1545 is structurally related to 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide due to the shared benzamide core connected to a substituted pyrazole ring. The variations in substituents, particularly the nitro group on the benzamide ring and the fluoro substituent on the pyrazole ring of VU-1545, contribute to its different potency and selectivity. []

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: This compound is a positive allosteric modulator (PAM) of mGluR5. []

Relevance: Similar to 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide, VU-29 features a benzamide moiety connected to a substituted pyrazole ring. The key structural difference lies in the nitro substituent on the benzamide ring of VU-29 and the sulfonyl-pyrrolidine substituent in the target compound, which are likely to contribute to their differing allosteric modulation properties. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) for both mGluR1 and mGluR5. It does not bind to the MPEP site, a known allosteric site on mGluR5, suggesting a different mechanism of potentiation compared to compounds like VU-29. []

Relevance: While structurally distinct from 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide, CPPHA still falls under the broader category of benzamide derivatives and shares the common structural feature of a substituted benzamide core. Their diverse modes of action highlight the versatility of benzamide derivatives in allosteric modulation of mGluRs. []

N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine (SANT-1)

Compound Description: SANT-1 is a Smo antagonist that does not fully inhibit the binding of the agonist [3H]SAG-1.3, suggesting an allosteric mode of action. []

Relevance: Despite belonging to a different chemical class, SANT-1 and 4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide share the common feature of a substituted 1H-pyrazol ring, highlighting the significance of this moiety in different biological targets. The distinct mode of action of SANT-1 as an antagonist versus the potential activity of the target compound emphasizes the influence of substituents and overall molecular architecture on biological activity. []

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide (SANT-2)

Compound Description: Similar to SANT-1, SANT-2 is a Smoothened receptor antagonist that displays allosteric modulation. []

Properties

CAS Number

1797872-86-6

Product Name

4-(pyrrolidin-1-ylsulfonyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C18H22N4O4S

Molecular Weight

390.46

InChI

InChI=1S/C18H22N4O4S/c23-18(20-15-11-19-22(12-15)16-7-10-26-13-16)14-3-5-17(6-4-14)27(24,25)21-8-1-2-9-21/h3-6,11-12,16H,1-2,7-10,13H2,(H,20,23)

InChI Key

PTSZTNCXQAWSOO-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN(N=C3)C4CCOC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.